N-Acetyl-L-histidyl-L-phenylalanine

Description

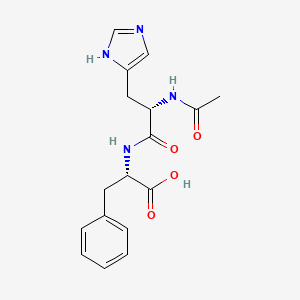

Structure

3D Structure

Properties

CAS No. |

61389-32-0 |

|---|---|

Molecular Formula |

C17H20N4O4 |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C17H20N4O4/c1-11(22)20-14(8-13-9-18-10-19-13)16(23)21-15(17(24)25)7-12-5-3-2-4-6-12/h2-6,9-10,14-15H,7-8H2,1H3,(H,18,19)(H,20,22)(H,21,23)(H,24,25)/t14-,15-/m0/s1 |

InChI Key |

MREOPXJNTSOGPP-GJZGRUSLSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Enzymatic and Chemical Synthesis Methodologies for N Acylated Peptides

Biosynthetic Pathways of N-Acyl Amino Acids and Related Structures

The biosynthesis of N-acylated amino acids and dipeptides involves specific enzymes that catalyze the formation of acetyl and peptide bonds. These pathways are crucial for producing a variety of secondary metabolites in organisms.

N-terminal acetylation is a widespread protein modification in all domains of life, catalyzed by N-acetyltransferases (NATs). wikipedia.orgoup.com These enzymes transfer an acetyl group from a donor molecule, typically acetyl-CoA, to the α-amino group of an amino acid or the N-terminal residue of a protein. wikipedia.orgwikipedia.org This modification alters the chemical properties of the molecule, often making it more hydrophobic. wikipedia.org

NATs belong to the GCN5-related N-acetyltransferase (GNAT) superfamily, which comprises over 10,000 members. oup.comfrontiersin.org While many NATs are known to acetylate the N-termini of proteins co-translationally (as the protein is being synthesized on the ribosome), some also act post-translationally. wikipedia.org Furthermore, specific enzymes exist that catalyze the N-acetylation of free amino acids. frontiersin.org For instance, cell-free extracts of Escherichia coli K12 contain an acetyl-CoA-L-phenylalanine α-N-acetyltransferase that synthesizes N-acetyl-L-phenylalanine. nih.govnih.govportlandpress.com This enzyme also demonstrates activity, albeit at slower rates, with other L-amino acids such as histidine and alanine (B10760859). nih.govnih.govportlandpress.com In mammals, acyl-CoA:amino acid N-acyltransferases have been identified in liver mitochondria, highlighting the diverse roles of these enzymes in metabolism. nih.gov The reaction mechanism for NATs typically follows a ping-pong bi-bi kinetic pattern, where the enzyme first binds acetyl-CoA and becomes acetylated on a conserved cysteine residue, then releases CoA before binding the amino acceptor substrate to complete the transfer. wikipedia.org

The enzymatic synthesis of N-acetyl-L-phenylalanine serves as an excellent model for understanding the production of N-acylated amino acids. Research on E. coli K12 led to the purification and characterization of an acetyl-CoA-L-phenylalanine α-N-acetyltransferase. nih.govnih.gov This enzyme was purified 160-fold and found to have an optimal pH of 8.0 for its activity. nih.govnih.govportlandpress.com

The primary function of this enzyme is the acetylation of L-phenylalanine using acetyl-CoA as the acetyl donor. nih.govportlandpress.com However, its substrate specificity is not absolute. The enzyme can also acetylate other L-amino acids, demonstrating the potential for broader roles in cellular metabolism. nih.govportlandpress.com The relative rates of acetylation for different amino acids by this enzyme illustrate its preference for phenylalanine.

| Substrate (L-amino acid) | Relative Rate of Acetylation (%) |

| Phenylalanine | 100 |

| Histidine | < 20 |

| Alanine | < 20 |

| Data derived from studies on acetyl-CoA-L-phenylalanine α-N-acetyltransferase from E. coli. nih.govnih.gov |

This enzymatic approach highlights the efficiency and specificity inherent in biological systems for generating N-acylated amino acids, which are precursors for more complex molecules like N-acylated dipeptides.

The formation of the peptide bond between N-acetyl-L-histidine and L-phenylalanine in a biosynthetic context would be catalyzed by a peptide synthetase. Nature employs several strategies for dipeptide synthesis. The most prominent are non-ribosomal peptide synthetases (NRPSs) and, more recently discovered, cyclodipeptide synthases (CDPSs). rsc.orgmdpi.comnih.gov

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, modular enzymes that can synthesize a vast array of peptides without the use of an mRNA template. nih.gov Each module is responsible for the incorporation of a specific amino acid. While often associated with larger peptides, NRPSs can also produce dipeptides. nih.gov

Cyclodipeptide Synthases (CDPSs): This family of enzymes utilizes aminoacyl-tRNAs (aa-tRNAs) as substrates to form cyclodipeptides, which are cyclic dipeptides. rsc.orgmdpi.comnih.gov They divert two aa-tRNAs from the primary protein synthesis machinery to catalyze the formation of two peptide bonds, resulting in a diketopiperazine ring structure. mdpi.com

Other Pathways: Specific dipeptide synthetases also exist. For example, carnosine synthase catalyzes the formation of carnosine (β-alanyl-L-histidine) from β-alanine and L-histidine in an ATP-dependent manner. nih.gov A unique pathway discovered in Sinorhizobium meliloti for the synthesis of N-acetylglutaminylglutamine amide (NAGGN) involves a bifunctional enzyme, Ngg. pnas.org This single enzyme first catalyzes the N-acetylation of one glutamine molecule and then the formation of a peptide bond with a second glutamine, representing a novel mechanism that combines acetylation and peptide synthesis. pnas.org Such a bifunctional enzyme could theoretically synthesize N-Acetyl-L-histidyl-L-phenylalanine in a single, coordinated process.

Chemical Synthesis Approaches for N-Acylated Peptides

Chemical synthesis offers a robust alternative to enzymatic methods, allowing for large-scale production and structural modifications. The synthesis of this compound involves the formation of an amide bond between N-acetyl-L-histidine and an L-phenylalanine derivative.

The core of chemical peptide synthesis is the formation of the amide bond, which requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. mdpi.comspbu.ru For the synthesis of this compound, the carboxyl group of N-acetyl-L-histidine would be activated.

The choice of coupling reagent is critical for achieving high yield and purity. mdpi.com Several classes of reagents are available:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are classic coupling agents. mdpi.comyoutube.com They activate the carboxyl group to form a highly reactive O-acylisourea intermediate. mdpi.com To suppress side reactions and reduce racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) are commonly used. acs.org

Phosphonium Salts: Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and lead to rapid coupling. nih.gov

Immonium/Uronium Salts: Reagents such as HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are based on HOBt derivatives and offer a good balance of reactivity and suppression of side reactions. acs.org

The synthesis of a histidine-containing peptide like this compound presents a specific challenge due to the imidazole (B134444) side chain of histidine. mdpi.com This group can interfere with the coupling reaction and is a known catalyst for racemization. mdpi.comacs.org Therefore, optimization often involves careful selection of the coupling reagent, additives, solvent, and base to maximize the desired reaction while minimizing side reactions.

| Coupling Reagent Class | Example(s) | Additive(s) | Key Characteristics |

| Carbodiimides | DCC, DIC | HOBt, HOAt | Widely used, cost-effective; requires additives to reduce racemization. mdpi.comacs.org |

| Phosphonium Salts | PyBOP, TBTU | - | High reactivity, fast reaction times. nih.gov |

| Uronium/Immonium Salts | HBTU, HCTU | - | Efficient coupling, often used in solid-phase synthesis. acs.org |

A primary concern in peptide synthesis is the preservation of stereochemical integrity at the α-carbon of the amino acids. mdpi.com The activation of the carboxyl group of an N-acyl amino acid, such as N-acetyl-L-histidine, can lead to the formation of a 5(4H)-oxazolone (or azlactone) intermediate. mdpi.comnih.gov The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chiral information and resulting in a mixture of L- and D-isomers (racemization or epimerization). mdpi.com

Histidine is one of the amino acids most prone to racemization during peptide coupling. mdpi.comacs.org The imidazole ring in its side chain can act as an intramolecular base, facilitating the formation of the problematic oxazolone (B7731731) intermediate. mdpi.com

Strategies to mitigate racemization include:

Choice of Protecting Groups: While the N-terminus is acetylated, certain urethane-based protecting groups (like Fmoc or Boc) are known to be more resistant to oxazolone formation than a simple acyl group. However, since the acetyl group is part of the target molecule, this strategy is not applicable for modifying the N-terminus itself.

Selection of Coupling Reagents and Additives: The use of additives like HOBt or HOAt is crucial. These additives react with the activated carboxyl group to form an activated ester, which is less prone to racemization than the O-acylisourea or other highly reactive intermediates. acs.org

Controlling Reaction Conditions: Lowering the reaction temperature and using a weak, non-nucleophilic base can help to reduce the rate of racemization. nih.gov A thorough study on the amidation of N-acetyl-L-phenylalanine showed that the choice of base and reaction conditions significantly impacts the degree of racemization observed. nih.gov

Pre-activation vs. In Situ Activation: The timing of reagent addition matters. Intensive pre-activation of the carboxylic acid before adding the amine component can increase the risk of racemization. acs.org In situ activation, where all components are mixed together, can sometimes reduce this risk, although it may lead to other side reactions. acs.org

By carefully controlling these factors, it is possible to synthesize this compound while maintaining the desired L-stereochemistry at both chiral centers.

Adaptations of Solid-Phase Peptide Synthesis for N-Terminal Acylation

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, and it is exceptionally well-suited for modifications such as N-terminal acylation. google.com The synthesis of this compound via SPPS would proceed by first anchoring the C-terminal amino acid, L-phenylalanine, to the solid support. The second amino acid, L-histidine (with appropriate side-chain protection), is then coupled to the N-terminus of the resin-bound phenylalanine. After the dipeptide H-His-Phe-Resin is assembled, the N-terminal α-amino group of histidine is deprotected, making it available for the crucial acetylation step.

This on-resin acylation is an efficient way to introduce the acetyl group. Several reagents and conditions have been optimized for this purpose.

Common Acetylating Agents in SPPS:

Acetic Anhydride: This is a widely used and highly reactive acetylating agent. google.comoup.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to neutralize the liberated acid and to ensure the N-terminal amine is in its free, reactive state. The process is generally fast and efficient. Automated peptide synthesizers can be programmed to perform this N-terminal modification as a final step in the synthesis cycle. cem.com

Acetyl Chloride: As an alternative to acetic anhydride, acetyl chloride can also be employed for N-terminal acetylation, particularly in the presence of a base like DIPEA in a solvent such as dichloromethane (B109758) (DCM). google.com

In Situ Ketene (B1206846) Formation: A highly efficient method involves the use of malonic acid as an acetyl precursor. rsc.orgresearchgate.net In the presence of a carbodiimide (B86325) coupling reagent, malonic acid forms a reactive ketene intermediate in situ. This intermediate readily acetylates the N-terminal amine of the resin-bound peptide. This method has been shown to give high yields regardless of the peptide's sequence or conformation. rsc.org

The choice of method can depend on the specific peptide sequence and the scale of the synthesis. After the N-terminal acetylation is confirmed to be complete, the fully assembled and modified peptide, Ac-His(Trt)-Phe-Resin, undergoes a final cleavage step. A strong acid cocktail, commonly containing trifluoroacetic acid (TFA) and various scavengers, is used to cleave the peptide from the resin and simultaneously remove the side-chain protecting group from the histidine residue (e.g., the Trityl group). This releases the final product, this compound, into solution, from which it can be purified by techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

N-terminal acetylation is not only a synthetic modification but also a feature found in many naturally occurring proteins and peptides, where it can increase stability against enzymatic degradation. google.comnih.gov The chemical synthesis strategies developed for SPPS provide a robust and reliable means to produce these important biomolecules.

Table of Reagents for N-Terminal Acetylation in SPPS

| Reagent | Typical Conditions | Role | Reference(s) |

|---|---|---|---|

| Acetic Anhydride (Ac₂O) | Ac₂O, Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | Acetylating agent and base to neutralize acid and deprotonate the N-terminus. | google.com, oup.com |

| Acetyl Chloride (AcCl) | AcCl, Diisopropylethylamine (DIPEA) in Dichloromethane (DCM) | Acetylating agent and base. | google.com |

| Malonic Acid | Malonic acid, Carbodiimide (e.g., DIC) in N,N-Dimethylformamide (DMF) | Precursor for in situ formation of a highly reactive ketene intermediate for acetylation. | rsc.org, researchgate.net |

Table of Mentioned Compounds

Molecular Interactions and in Vitro/in Silico Biological Activity Studies

Receptor Binding and Molecular Recognition Studies

The unique structure of N-Acetyl-L-histidyl-L-phenylalanine, featuring an acetylated N-terminus, a histidyl residue, and a phenylalanyl residue, dictates its potential interactions with biological receptors. These interactions are governed by a combination of forces including hydrogen bonding, hydrophobic interactions, and electrostatic forces.

The study of N-acetylated amino acids within supramolecular complexes provides insight into the molecular recognition of the this compound compound. Host-guest chemistry, particularly with hosts like cyclodextrins, demonstrates how these molecules can be selectively bound.

In a notable study, the complexation of N-acetyl-L-phenylalanine with β-cyclodextrin was investigated, revealing specific interactions that lead to chiral discrimination. pnas.org The crystal structure of this complex shows the N-acetyl-phenylalanine guest molecule residing within the cavity of the cyclodextrin (B1172386) host. pnas.orgresearchgate.net The conformation of the guest molecule is significantly different for the L- and D-isomers, highlighting the stereospecificity of the interaction. researchgate.net The acetyl amide backbone of the guest can fold toward the center of the host's torus, while the phenyl ring is also encapsulated, stabilized by hydrophobic and van der Waals interactions. researchgate.netresearchgate.net

Furthermore, the hydrophilic interactions in this binding pocket model involve the peptide derivative's backbone, water molecules, and the hydroxyl groups of the β-cyclodextrin. researchgate.net This research underscores the capacity of the N-acetylated phenylalanine moiety to engage in well-defined host-guest complexes, a principle that extends to the larger this compound dipeptide. Other supramolecular hosts, such as p-sulfonatocalix[n]arenes and cucurbiturils, are also known to form stable complexes with aromatic amino acids, driven by ionic and hydrophobic interactions. mdpi.comnih.gov

The aromatic side chains of both histidine and phenylalanine are critical determinants of receptor-ligand binding affinity and specificity. Aromatic amino acids are essential for protein function, often playing key roles in protein-protein interactions. mdpi.com

The phenylalanine residue, with its hydrophobic benzyl (B1604629) side chain, is particularly significant. wikipedia.org The high affinity of N-terminal aromatic residues, especially phenylalanine, for hosts like cucurbit ahajournals.orguril (CB7) is a prime example of selective binding. For instance, the dipeptide Phe-Gly forms a 1:1 complex with CB7 with a high association constant (K = 3.0 × 10⁷ M⁻¹), which is significantly stronger than the complex formed with its isomer Gly-Phe (K = 1.3 × 10³ M⁻¹). mdpi.com This demonstrates the importance of the position and accessibility of the aromatic moiety for strong binding.

The histidine residue's imidazole (B134444) group, with a pKa of approximately 6.0, can exist in both protonated (cationic) and neutral forms at physiological pH. wikipedia.org This allows it to act as both a hydrogen bond donor and acceptor, contributing to the specificity of interactions. In enzyme active sites, histidine often participates in catalytic proton transfers. wikipedia.org While its affinity for certain synthetic receptors may be lower than that of permanently charged amino acids like lysine, its versatility in forming different types of non-covalent bonds is crucial for molecular recognition. mdpi.comnih.gov

Research has identified specific binding sites for L-phenylalanine in various receptor systems, which informs the potential interactions of this compound.

A key example is the calcium-sensing receptor (CaSR), a G protein-coupled receptor. Studies have identified an L-phenylalanine binding pocket in the hinge region of the CaSR's extracellular domain. nih.govnih.gov The binding of L-Phe to this site induces a positive heterotropic cooperativity, enhancing the receptor's sensitivity to calcium. nih.govnih.gov This allosteric modulation is crucial for the receptor's function in calcium homeostasis. nih.gov

Furthermore, L-phenylalanine has been shown to interact with ionotropic glutamate (B1630785) receptors. It acts as a competitive antagonist at both the glycine (B1666218) binding site of the NMDA receptor and the glutamate binding site of the AMPA receptor. wikipedia.orgahajournals.org This action results in a reversible depression of glutamatergic synaptic transmission. ahajournals.org

The table below summarizes key receptor systems and the nature of their interaction with L-phenylalanine.

| Receptor System | Binding Site/Mechanism | Effect of L-Phe Binding | Citation |

| Calcium-Sensing Receptor (CaSR) | Allosteric pocket in the hinge region of the extracellular domain. | Enhances cooperative activation by Ca²⁺. | nih.govnih.gov |

| NMDA Receptor | Competitive antagonist at the glycine binding site. | Depression of glutamatergic synaptic transmission. | wikipedia.orgahajournals.org |

| AMPA/Kainate Receptors | Competitive antagonist at the glutamate binding site. | Depression of glutamatergic synaptic transmission. | wikipedia.orgahajournals.org |

| α2δ Ca²⁺ Calcium Channels | Antagonist with a Ki of 980 nM. | Inhibition of channel activity. | wikipedia.org |

Enzyme Modulation and Inhibition Investigations

The N-acetylated dipeptide structure is also a substrate for various enzymatic transformations, including synthesis and hydrolysis.

N-acylated amino acids are a family of bioactive lipids whose levels are regulated by specific enzymes. elifesciences.org In vitro studies have identified enzymes that can both synthesize and hydrolyze these compounds.

Two key enzymes are PM20D1 (peptidase M20 domain containing 1) and FAAH (fatty acid amide hydrolase). elifesciences.orgnih.gov PM20D1 is a secreted enzyme that functions as a bidirectional N-acyl amino acid synthase/hydrolase. nih.govnih.gov In contrast, FAAH is an intracellular enzyme that also exhibits synthase/hydrolase activity, though with a more restricted substrate scope in vitro. elifesciences.org For example, FAAH can hydrolyze N-acyl glycines and serines but, in the synthase direction, it did not catalyze the condensation of arachidonic acid with phenylalanine. elifesciences.org This suggests a degree of specificity based on the amino acid head group.

Acylase I from pig kidney is another enzyme that has been shown to effectively catalyze the synthesis of N-lauroyl-L-amino acids from the corresponding amino acids and fatty acids in a reverse hydrolysis reaction. researchgate.net These studies indicate that the N-acetyl group and the specific amino acid residues of this compound would be key determinants for its recognition and processing by such enzymes. The formation of N-acetylphenylalanine is known to occur via transferases using acetyl-CoA as the substrate. researchgate.net

The table below lists enzymes known to interact with N-acylated amino acids.

| Enzyme | Location | Function | Substrate Specificity Example | Citation |

| PM20D1 | Extracellular/Secreted | Bidirectional N-acyl amino acid synthase/hydrolase. | Broad substrate scope for various fatty acids and amino acids. | nih.govnih.gov |

| FAAH | Intracellular | Bidirectional N-acyl amino acid synthase/hydrolase. | Prefers N-acyl glycines and serines; does not synthesize N-acyl phenylalanine in some assays. | elifesciences.orgnih.gov |

| Acylase I (pig kidney) | - | Catalyzes synthesis of N-acyl-L-amino acids. | Synthesizes N-lauroyl derivatives of many amino acids. | researchgate.net |

| NAT16 | Intracellular | Histidine acetyltransferase. | Transfers acetyl group from acetyl-CoA to histidine. | researchgate.net |

The enzymatic transformation of peptides and their derivatives follows well-defined mechanistic pathways. For enzymes that cleave peptide bonds, such as dipeptidyl peptidase 4 (DP4), catalysis involves the formation of an acyl-enzyme intermediate. plos.org DP4 preferentially cleaves dipeptides from the N-terminus of polypeptides, particularly after a proline residue, but can also accept alanine (B10760859) or serine. plos.org The protonated N-terminus of the substrate interacts with negatively charged residues (E205, E206) in the enzyme's active site. plos.org

For ligating enzymes like butelase 1 or sortase A, a similar acyl-enzyme intermediate is formed. uva.nl In a typical two-step catalytic cycle, the enzyme first cleaves a recognition motif on a substrate to form a covalent acyl-enzyme complex. uva.nlrsc.org This intermediate is then resolved by a nucleophilic attack from another molecule (intermolecular) or from within the same molecule (intramolecular), resulting in the formation of a new amide bond. uva.nlrsc.org

The synthesis of N-acylated amino acids can occur through direct condensation, often favored in non-aqueous environments or driven by product sequestration, or via the activation of the fatty acid's carboxyl group. nih.govresearchgate.net Biologically, this activation typically involves the formation of an acyl-CoA thioester, which is then attacked by the amino group of the amino acid. nih.govnih.gov

Interactions with Other Biological Macromolecules

The interaction of small peptides with large biological macromolecules is a critical area of study for understanding their potential bioavailability, transport, and modulatory effects within a biological system. For this compound, while direct experimental data is limited, the behavior of this dipeptide can be inferred from studies on similar N-acetylated peptides, histidine-containing dipeptides, and phenylalanine-containing ligands with serum albumins and other carrier proteins.

Binding Studies with Serum Albumins and Other Carrier Proteins

Serum albumins, such as human serum albumin (HSA) and bovine serum albumin (BSA), are the most abundant proteins in the bloodstream and are known to bind a wide variety of endogenous and exogenous ligands, including peptides and peptide-based drugs. This binding significantly influences their distribution, metabolism, and excretion. The interaction of this compound with serum albumins is expected to be influenced by its structural components: the N-acetyl group, the histidine residue, and the phenylalanine residue.

Influence of N-Acetylation and Acylation:

N-acetylation is a common modification that can alter the binding affinity of peptides to proteins. Studies on various acylated peptides have shown that the addition of a fatty acid chain can significantly enhance binding to serum albumin, thereby extending the peptide's circulating half-life acs.orgnih.gov. While the acetyl group in this compound is much smaller than a long fatty acid chain, it still modifies the charge and hydrophobicity of the N-terminus, which can influence its interaction with albumin binding pockets. For instance, N-acetyl-L-cysteine has been shown to covalently bind to HSA through a mixed-disulfide bond nih.gov. Other studies on N-acetylated compounds like N-acetyltryptophanate, used as a stabilizer for commercial albumin solutions, demonstrate its binding to specific sites on albumin researchgate.net.

Role of Histidine and Phenylalanine Residues:

The amino acid side chains play a crucial role in the binding affinity and specificity. The imidazole ring of histidine and the benzyl group of phenylalanine in this compound are key determinants of its potential interactions.

Histidine: Histidine-containing dipeptides, such as carnosine (β-alanyl-L-histidine), have been studied for their interactions with proteins cabidigitallibrary.orgnih.gov. The imidazole ring can participate in hydrogen bonding and metal coordination, and its protonation state is pH-dependent, which can affect binding affinity. Studies on seryl-histidine dipeptide binding to BSA have shown strong interactions that can lead to conformational changes in the protein nih.gov.

Phenylalanine: The aromatic side chain of phenylalanine can engage in hydrophobic and π-π stacking interactions within the binding pockets of albumin. Many drugs and ligands that bind to albumin do so in hydrophobic cavities, such as Sudlow's sites I and II mdpi.comnih.gov. Computational studies have been employed to design dipeptides with high affinity for HSA, with a Trp-Trp dipeptide showing a high binding score to the warfarin (B611796) binding site (Site I) nih.govresearchgate.net. Given the structural similarity between tryptophan and phenylalanine, it is plausible that the phenylalanine residue of this compound could also favor binding to such hydrophobic sites.

The table below summarizes findings from studies on related compounds that help predict the binding characteristics of this compound with serum albumin.

| Compound Studied | Macromolecule | Key Findings | Reference |

| Seryl-histidine dipeptide | BSA, Lysozyme | Showed strong interaction, leading to a decrease in the β-sheet content of the proteins, indicating that the interaction could break hydrogen bonds. | nih.gov |

| Trp-Trp dipeptide | HSA | Computationally designed and shown to have a high affinity for the warfarin binding site (Site I) of HSA, suggesting a preference for hydrophobic pockets. | nih.govresearchgate.netresearchgate.net |

| N-acetyl-L-cysteine (NAC) | HSA | Found to form a covalent mixed-disulfide bond with HSA. The binding and dissociation rates were quantified, showing that the pathological state of HSA (in renal failure patients) could affect binding properties. | nih.gov |

| Acylated heptapeptides | HSA | The addition of a palmitoyl (B13399708) fatty acid to a heptapeptide (B1575542) resulted in high-affinity binding to albumin (nanomolar range), significantly higher than the unmodified peptide. This highlights the importance of hydrophobic moieties for strong albumin binding. | nih.gov |

| N-acetyltryptophanate | HSA | Used as a stabilizer for commercial HSA preparations and is known to bind to Sudlow's site II, which can reduce the binding capacity of albumin for other ligands. | researchgate.net |

These studies collectively suggest that this compound likely binds to serum albumins through a combination of hydrophobic interactions involving the phenylalanine residue and potential hydrogen bonding or electrostatic interactions involving the histidine residue and the N-acetyl group. The affinity would be expected to be moderate, likely in the micromolar range, unless specific high-affinity pockets are a perfect match.

Molecular Dynamics Simulations of N-Acylated Peptide-Macromolecule Complexes

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic nature of peptide-protein interactions at an atomic level nih.govfrontiersin.orgmdpi.com. These simulations can provide insights into the stability of the complex, conformational changes in both the peptide and the protein upon binding, and the specific molecular interactions that stabilize the complex.

While no specific MD simulations for this compound complexed with a macromolecule were found, the principles derived from simulations of other peptide-protein systems are highly relevant.

General Principles from MD Simulations of Peptide-Protein Complexes:

Flexibility and Conformational Sampling: Peptides often exhibit high conformational flexibility. MD simulations are crucial for exploring the possible binding modes and the conformational landscape of the peptide when interacting with a protein nih.govresearchgate.netnih.gov. For a small dipeptide like this compound, a range of conformations would be sampled in solution, and the binding process would involve a conformational selection or induced-fit mechanism.

Role of Water Molecules: MD simulations explicitly model the solvent, revealing the crucial role of water molecules in mediating peptide-protein interactions. Water molecules can form hydrogen bond bridges between the peptide and the protein, contributing to the stability of the complex researchgate.net.

Binding Site Analysis: Simulations can pinpoint the key amino acid residues in the protein's binding pocket that interact with the peptide. For serum albumin, MD simulations have been used to explore its dynamic structure and how it changes with pH and ionic strength, which in turn affects its ligand-binding properties nih.govrsc.org. Simulations of ligands binding to albumin's Sudlow's sites have detailed the hydrophobic and electrostatic interactions that govern binding nih.govfrontiersin.org.

Expected MD Simulation Results for this compound-Albumin Complex:

Based on MD studies of similar systems, a simulation of this compound with serum albumin would likely reveal the following:

Binding Location: The dipeptide would likely explore various surface clefts of albumin, with a higher probability of residing in one of the main drug-binding sites (Site I or Site II) due to the presence of the hydrophobic phenylalanine residue.

Key Interactions: The simulation would likely show transient and stable hydrogen bonds between the peptide's backbone amide and carbonyl groups, the N-acetyl group, the histidine side chain, and polar/charged residues in the albumin binding pocket. The phenylalanine side chain would be expected to form van der Waals and hydrophobic contacts with nonpolar residues of albumin.

Complex Stability: The root mean square deviation (RMSD) of the peptide and the protein backbone atoms over the simulation time would indicate the stability of the complex. A stable binding mode would be characterized by a low and converging RMSD for the peptide when bound.

The table below summarizes insights from relevant molecular dynamics simulation studies that can be extrapolated to this compound.

| System Simulated | Key Insights from MD Simulations | Reference |

| Dipeptide (Trp-Trp) ligand with HSA | MD simulations confirmed the stability of the docked complex of the dipeptide in the warfarin binding site (Site I) of HSA. The simulations also highlighted the role of bridging water molecules in stabilizing the ligand-protein complex through hydrogen bonds. | nih.govresearchgate.net |

| Small peptides and protein folding/unfolding | Simulations show that even short peptides can have stable secondary structures in solution and that their folding/unfolding pathways can be explored. This is relevant for understanding the conformational states of this compound available for binding. | nih.gov |

| Albumin adsorption on surfaces and structural changes | MD simulations have shown how the conformation of albumin is sensitive to its environment (e.g., pH, ionic strength, hydrophobicity of a surface). This dynamic nature is critical for its ability to bind a wide range of ligands, and simulations can predict how the binding pockets might change to accommodate a ligand. | nih.govrsc.org |

| Short peptides interacting with membranes | Although not a carrier protein, these simulations show that the protonation state of histidine can be a key "switch" that tunes the molecular interactions between a peptide and a macromolecular assembly, a principle that would also apply to binding with albumin. | acs.org |

Peptidomimetic Research and Rational Design Principles

N-Acetyl-L-histidyl-L-phenylalanine as a Peptidomimetic Construct

This compound serves as a model for a peptidomimetic construct. It is a dipeptide composed of L-histidine and L-phenylalanine, with its N-terminus blocked by an acetyl group. This acetylation is a key modification aimed at improving its drug-like characteristics.

A primary goal in designing peptidomimetics is to enhance their stability against degradation by proteases in biological environments. N-terminal acetylation is a widely employed strategy to achieve this. researchgate.netnih.gov This modification protects the peptide from aminopeptidases, which cleave amino acids from the N-terminus. The N-terminal acetylation of proteins is a common and highly conserved process in eukaryotes, contributing to protein stability and protection. hmdb.ca Studies on various peptides have shown that N-terminal capping can significantly increase their proteolytic stability in human plasma. nih.gov For instance, while N-terminal acetylation of oxytocin (B344502) analogues showed variable effects on stability depending on other structural factors, the principle of using such modifications to modulate stability is well-established. mdpi.com

Selectivity is another critical design consideration. Modifications such as N-terminal acylation and the incorporation of specific amino acids can be used to fine-tune the biological activity and selectivity of a peptide. uit.no The specific side chains of histidine (an imidazole (B134444) ring) and phenylalanine (a bulky, hydrophobic benzyl (B1604629) group) in the dipeptide are crucial determinants of its binding selectivity to potential biological targets.

Peptidomimetics are designed to replicate the interactions of endogenous peptides with their receptors or enzymes. explorationpub.com The dipeptide this compound contains structural motifs found in various bioactive peptides. The histidine residue can act as a proton donor or acceptor and participate in hydrogen bonding, while the phenylalanine residue contributes to hydrophobic and π-stacking interactions.

The co-assembly of L-histidine and L-phenylalanine has been shown to form distinct, stable nanostructures through specific interactions. nih.gov Isothermal titration calorimetry experiments indicated a high affinity between L-histidine and L-phenylalanine, with the formation of co-assembled structures being entropically driven. nih.gov X-ray crystallography of these co-crystals revealed a 3D network stabilized by hydrogen bonding between the nitrogen atom of the histidine imidazole ring and the amine group of phenylalanine. nih.gov This inherent affinity and specific interaction pattern between the two amino acids are fundamental to the dipeptide's ability to mimic recognition motifs in larger proteins.

Structure-Activity Relationship Studies of N-Acylated Peptides

Structure-activity relationship (SAR) studies are essential for optimizing the properties of peptidomimetics. These studies involve systematically modifying the peptide's structure and evaluating the impact on its biological activity. uit.nonih.gov

The introduction of an N-terminal acetyl group can significantly influence a peptide's conformation and, consequently, its bioavailability. nih.gov N-terminal acetylation removes the positive charge of the N-terminal amino group, which can alter the peptide's interaction with biological membranes and receptors. acs.org

Research has shown that this modification can stabilize specific secondary structures. For example, N-terminal acetylation was found to stabilize the coiled-coil formation in a synthetic peptide derived from tropomyosin. nih.gov In studies of α-synuclein, a protein implicated in neurodegenerative diseases, N-terminal acetylation induced a small but measurable increase in α-helical structure at the N-terminus. acs.org This subtle conformational change led to a significant increase in the protein's affinity for lipids, which can have profound effects on its biological function and bioavailability. acs.org While N-terminal capping generally enhances stability, the specific impact can vary; some studies show a significant increase in stability in human plasma, whereas others report that certain modifications may lead to conformational changes that result in suboptimal enzyme engagement. nih.gov

| Peptide/Protein | Effect of N-Terminal Acylation | Reference |

| Somatostatin | Reduced proteolysis in human serum | nih.gov |

| Tropomyosin Peptide | Stabilized coiled-coil α-helical conformation | nih.gov |

| α-Synuclein | Increased α-helicity at N-terminus; strongly increased lipid binding affinity | acs.org |

| Oxytocin Analogues | Decreased stability compared to other cyclisation methods in a specific study | mdpi.com |

| Self-Assembling Peptides | Minimal impact on self-assembly; considerably increased proteolytic stability in plasma | nih.gov |

The side chains of the amino acid residues are the primary determinants of a peptide's molecular recognition properties. In this compound, the imidazole side chain of histidine and the benzyl side chain of phenylalanine are critical.

Systematic modifications of side chains, such as in alanine-scanning studies, are used to identify the functional groups essential for bioactivity. nih.govmdpi.com The imidazole ring of histidine is particularly versatile, capable of acting as a hydrogen bond donor and acceptor and participating in metal ion coordination. The aromatic ring of phenylalanine is crucial for hydrophobic and aromatic (π-π or CH-π) interactions, which are vital for binding to many protein targets. researchgate.net Studies on various peptides have demonstrated that incorporating bulky, hydrophobic amino acids can modulate biological properties. uit.no Furthermore, the introduction of non-canonical amino acids can lead to enhanced stability, selectivity, and altered catalytic properties. acs.orgrsc.org The specific interaction between the side chains of histidine and phenylalanine is a key factor in the dipeptide's ability to engage in molecular recognition. nih.gov

Computational Approaches in Peptidomimetic Design

Computational modeling has become an indispensable tool in the rational design of peptidomimetics. These methods allow for the prediction of peptide conformation, dynamics, and interactions with biological targets, thereby guiding synthetic efforts.

Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are frequently employed. scirp.orgresearchgate.net For example, a computational study on N-acetyl-phenylalaninylamide (NAPA), a molecule structurally similar to the phenylalanine portion of the target compound, used DFT to investigate the kinetics and thermodynamics of its hydration. scirp.org Such studies provide insights into the molecule's stability and interactions in an aqueous environment. Conformational energy calculations have been performed on various dipeptides to determine their minimum energy conformations, which are often correlated with their bioactive state. researchgate.net Furthermore, computational methods are used to simulate vibrational spectra (like VROA), which can then be compared with experimental data to determine the predominant conformations of peptides in solution. acs.org These computational approaches are integral to understanding structure-activity relationships and designing novel peptide agonists and mimetics with desired properties. mdpi.com

| Computational Method | Application in Peptide/Peptidomimetic Research | Reference |

| Density Functional Theory (DFT) | Studying kinetics, thermodynamics, and hydration of model peptides. | scirp.org |

| Molecular Dynamics (MD) | Investigating solvation, cocrystallization, and conformational dynamics. | researchgate.net |

| Conformational Energy Computations | Determining minimum energy conformations of dipeptides. | researchgate.net |

| Ab initio Theoretical Spectra | Predicting vibrational spectra (VROA) to determine solution-phase conformations. | acs.org |

| Force Field Assessment | Evaluating and refining parameters for accurate modeling of peptide conformational landscapes. | acs.org |

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor or target protein). The process involves simulating the ligand's position and conformation within the binding site of a target protein, calculating the binding affinity for different poses, and identifying the most stable complex. Virtual screening then applies this docking process to large libraries of compounds to identify those most likely to bind to a specific target.

While specific, large-scale virtual screening studies featuring this compound are not extensively detailed in public literature, the principles are well-established from research on similar dipeptides and more complex peptide structures. researchgate.netuomustansiriyah.edu.iq For instance, in silico docking analyses have been successfully conducted for other dipeptides to evaluate their inhibitory action against enzymes like acetylcholinesterase. researchgate.net These studies calculate a docking score, often in kcal/mol, which represents the binding energy, and identify key amino acid residues at the target's active site that interact with the ligand. researchgate.net

For this compound, a hypothetical docking study against a target enzyme would involve preparing the 3D structures of both the dipeptide and the protein. The docking software would then explore possible binding modes, evaluating each based on a scoring function. The results would highlight the key interactions—such as hydrogen bonds involving the histidine's imidazole ring or the peptide backbone, and hydrophobic interactions from the phenylalanine's benzyl group—that contribute to binding affinity.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study This table is a representative example of data generated from a molecular docking simulation and is for illustrative purposes.

| Target Protein | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

|---|---|---|---|---|

| Human Aldose Reductase | AutoDock Vina | -8.2 | Tyr48, His110, Trp111 | Hydrogen bond, Pi-Pi stacking |

| Acetylcholinesterase | GLIDE | -7.5 | Trp84, Ser122, Phe330 | Hydrogen bond, Hydrophobic |

In Silico Prediction of Conformational Preferences and Dynamics

Understanding the three-dimensional shapes, or conformations, that a peptide can adopt is critical to understanding its biological activity. This compound, despite its small size, possesses significant conformational flexibility around its rotatable bonds. In silico techniques like molecular dynamics (MD) simulations are employed to explore these conformational preferences and the molecule's dynamic behavior over time. science.gov

MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. A simulation can reveal the most stable, low-energy conformations of the dipeptide in different environments (e.g., in an aqueous solution or within a protein's binding pocket). This provides insight into the molecule's intrinsic structural tendencies.

Table 2: Typical Output Parameters from a Molecular Dynamics (MD) Simulation This table describes the type of data generated from an MD simulation to analyze the conformational dynamics of a peptide like this compound.

| Simulation Parameter | Description | Typical Use |

|---|---|---|

| Potential Energy | The total energy of the molecule as a function of its conformation. | To identify stable, low-energy states. |

| Dihedral Angles (Φ, Ψ) | The rotation angles around the N-Cα and Cα-C bonds of the peptide backbone. | To characterize the backbone conformation (e.g., β-sheet, α-helix). |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | To assess conformational stability and changes over the simulation time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | To analyze solvation shells and specific interactions with solvent molecules (e.g., water). |

These computational approaches are integral to peptidomimetic research, enabling a detailed, atom-level understanding of this compound's structure and potential interactions, thereby guiding the rational design of new therapeutic agents.

Advanced Analytical and Methodological Approaches in N Acylated Peptide Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure and dynamics of N-acylated peptides. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide complementary information on conformation, connectivity, and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

NMR spectroscopy is a powerful, non-destructive technique for investigating the three-dimensional structure and dynamic behavior of peptides in solution. mdpi.com For N-Acetyl-L-histidyl-L-phenylalanine, ¹H NMR provides detailed information about the local environment of each proton. Chemical shifts of the α-protons and amide protons are particularly sensitive to the peptide backbone conformation (defined by φ and ψ dihedral angles). acs.orgacs.org

The vicinal coupling constant, ³J(HN,Hα), can be used with the Karplus equation to estimate the φ dihedral angle of the C-terminal phenylalanine residue, offering insights into whether the peptide adopts extended (β-sheet like) or folded (e.g., polyproline II-type helix) conformations in solution. acs.orgcdnsciencepub.com Furthermore, Nuclear Overhauser Effect (NOE) measurements can reveal through-space proximities between protons, helping to define the relative orientation of the histidine and phenylalanine side chains and their interaction with the peptide backbone. rsc.org The analysis of chemical shifts, coupling constants, and NOEs allows for a comprehensive conformational mapping of the dipeptide. cdnsciencepub.comrsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O

| Proton Assignment | Histidine Residue (ppm) | Phenylalanine Residue (ppm) | Acetyl Group (ppm) |

| α-CH | ~4.5 | ~4.6 | - |

| β-CH₂ | ~3.2 | ~3.1, ~3.3 | - |

| Imidazole (B134444) C2-H | ~8.7 | - | - |

| Imidazole C4-H | ~7.4 | - | - |

| Phenyl Ring | - | ~7.2-7.4 | - |

| Acetyl CH₃ | - | - | ~2.0 |

| Note: Values are approximate and can vary based on pH, temperature, and solvent conditions. Data is extrapolated from known values for N-acetyl-L-phenylalanine and L-histidine. hmdb.camagritek.combmrb.io |

Mass Spectrometry for Identification, Quantification, and Fragmentation Studies

Mass spectrometry (MS) is indispensable for the analysis of N-acylated peptides, providing precise molecular weight determination and sequence information through fragmentation analysis. For this compound, electrospray ionization (ESI) would typically be used to generate protonated molecular ions [M+H]⁺. High-resolution MS can confirm the elemental composition with high accuracy.

Tandem mass spectrometry (MS/MS) is used to sequence the peptide. Collision-induced dissociation (CID) of the [M+H]⁺ ion typically results in cleavage of the peptide amide bond, producing a series of characteristic fragment ions known as b- and y-ions. researchgate.netnih.gov The N-acetylation ensures that a b₁ ion (containing the N-acetyl-histidine residue) can be readily formed, which aids in sequencing. mdpi.com The difference in mass between consecutive y-ions or b-ions corresponds to the mass of a specific amino acid residue, allowing for the confirmation of the His-Phe sequence. The N-terminal acetylation adds 42 Da to the mass of the N-terminus, which is clearly identifiable in the mass spectrum. researchgate.net

Table 2: Predicted Major Fragment Ions (b and y series) for this compound

| Ion Type | Sequence | Calculated m/z ([M+H]⁺) |

| Precursor | Ac-His-Phe | 400.18 |

| b₁ | Ac-His | 198.08 |

| b₂ | Ac-His-Phe | 345.15 |

| y₁ | Phe | 166.09 |

| Note: m/z values are for monoisotopic masses of the singly charged positive ions. The b₂ ion is formed by the loss of the C-terminal carboxyl group and associated atoms from the precursor, while the y₁ ion represents the C-terminal phenylalanine residue with a protonated amino group. cmu.edu |

Crystallographic Studies of N-Acyl Amino Acid and Peptide Complexes

X-ray crystallography provides unparalleled, high-resolution insights into the three-dimensional arrangement of molecules in the solid state. While a crystal structure for this compound itself is not reported, studies on analogous N-acyl amino acid complexes, particularly with host molecules like cyclodextrins, offer a clear framework for analysis. nih.govresearchgate.net

Analysis of Host-Guest Complex Formation in Solid State

N-acylated amino acid derivatives can form inclusion complexes with host molecules such as β-cyclodextrin. nih.govnankai.edu.cn In such a complex, the hydrophobic side chain of an amino acid residue is encapsulated within the hydrophobic cavity of the cyclodextrin (B1172386) host. For this compound, the phenyl group of the phenylalanine residue would be the most likely portion to be included within a cyclodextrin cavity. nih.gov

X-ray diffraction analysis of these co-crystals reveals the precise geometry of the inclusion, including the depth of penetration of the guest molecule and the specific intermolecular contacts (e.g., van der Waals forces) between the guest's aromatic ring and the host's cavity. mdpi.com It also details the conformation of the peptide backbone and the interactions of the more hydrophilic parts of the molecule, like the acetylated N-terminus and the histidine imidazole ring, with adjacent host molecules or solvent molecules in the crystal lattice. nih.govnankai.edu.cn

Insights into Chiral Discrimination Mechanisms and Intermolecular Interactions

Crystallography is a powerful tool for understanding chiral recognition. mpg.deacs.org When an enantiomerically pure chiral molecule like this compound crystallizes, it does so in a chiral space group. The specific three-dimensional packing is dictated by a network of intermolecular interactions, such as hydrogen bonds and π-π stacking.

Chromatographic and Separation Techniques for Stereoisomer Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the purification and analysis of peptides and for resolving stereoisomers. nih.govtandfonline.com

Given that this compound has two chiral centers (the α-carbons of histidine and phenylalanine), it can exist as four different stereoisomers: L-His-L-Phe, D-His-D-Phe, L-His-D-Phe, and D-His-L-Phe. Distinguishing and separating these diastereomers and enantiomers is critical.

Chiral HPLC is the method of choice for this purpose. Separation can be achieved through two main approaches:

Direct Separation: Using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) or Pirkle-type columns can resolve peptide stereoisomers based on the differential formation of transient diastereomeric complexes with the chiral selector of the CSP. nih.gov Zwitterionic chiral stationary phases have also proven effective for resolving di- and tripeptide stereoisomers. chiraltech.com

Indirect Separation: Derivatizing the peptide mixture with a chiral reagent to form diastereomeric adducts, which can then be separated on a standard achiral reversed-phase column (e.g., C18). nih.govjst.go.jp

These methods allow for the analytical quantification of the enantiomeric and diastereomeric purity of a synthetic sample of this compound.

Table 3: Stereoisomers of N-Acetyl-histidyl-phenylalanine and Separation Principle

| Stereoisomer | Relationship to N-Acetyl-L-His-L-Phe | Separation Principle |

| N-Acetyl-L-His-L-Phe | Identity | - |

| N-Acetyl-D-His-D-Phe | Enantiomer | Requires a chiral environment (e.g., Chiral Stationary Phase or chiral derivatizing agent) for separation. |

| N-Acetyl-L-His-D-Phe | Diastereomer | Can be separated from the L,L isomer on a standard (achiral) HPLC column due to different physical properties. |

| N-Acetyl-D-His-L-Phe | Diastereomer | Can be separated from the L,L isomer on a standard (achiral) HPLC column due to different physical properties. |

| Note: Enantiomers have identical physical properties in an achiral environment, while diastereomers have different properties and can thus be separated by standard chromatographic methods. |

Emerging Research Frontiers and Theoretical Perspectives

Potential Roles of N-Acylated Peptides in Intercellular Communication and Signaling

N-acylated peptides are increasingly recognized for their roles in cell-to-cell communication. The addition of a fatty acid or acetyl group can significantly alter a peptide's properties, often enhancing its ability to interact with cell membranes and participate in signaling pathways. nih.gov

Detailed Research Findings:

Membrane Interactions: The N-acetylation of peptides can increase their lipophilicity, which may facilitate their insertion into or passage through cell membranes. wikipedia.org This is a critical attribute for molecules involved in intercellular signaling, as it allows them to traverse the extracellular space and interact with target cells. The phenylalanine residue in N-Acetyl-L-histidyl-L-phenylalanine, with its hydrophobic benzyl (B1604629) side chain, would further contribute to this lipophilic character.

Signaling Molecules: Certain N-acylated amino acids and peptides act as signaling molecules in various biological systems. nih.govnih.gov For instance, N-acyl homoserine lactones are well-known quorum-sensing molecules in Gram-negative bacteria, regulating gene expression in response to population density. wikipedia.org While this compound is not a homoserine lactone, this principle of acylated amino acid derivatives acting as signals is well-established. The histidine residue, with its imidazole (B134444) side chain, is often involved in receptor binding and catalytic functions, suggesting that this dipeptide could potentially interact specifically with cellular receptors or enzymes.

Modulation of Inflammation: Some N-acetylated dipeptides have been shown to possess anti-inflammatory properties. nih.gov For example, N-acetyl-l-tyrosyl-l-arginine hexadecyl ester can modulate neurogenic inflammation in the skin. nih.gov Given that both histidine and phenylalanine are precursors to molecules involved in inflammatory and immune responses, it is conceivable that this compound could play a role in modulating these processes.

Integration into Systems Biology and Metabolomics Studies for Comprehensive Understanding

Systems biology and metabolomics offer powerful approaches to understanding the complex roles of molecules like this compound in a biological context. These disciplines aim to study the interactions between various cellular components and how they give rise to the functioning of an entire organism.

Detailed Research Findings:

Metabolomic Profiling: N-acylated amino acids are a class of metabolites that are increasingly being identified and quantified in metabolomics studies. acs.orgfrontiersin.org Altered levels of these compounds have been associated with various metabolic diseases. acs.orgmdpi.com The development of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), allows for the sensitive detection of these molecules in biological samples like plasma and urine. acs.orgmdpi.com Integrating this compound into metabolomics workflows could reveal its presence in different tissues and fluids and uncover correlations with specific physiological or pathological states.

Pathway Analysis: By identifying and quantifying this compound in metabolomic datasets, it may be possible to elucidate its metabolic pathways. For example, studies on the enzymatic synthesis of N-acetyl-L-phenylalanine in E. coli have shown that the responsible acetyltransferase can also acetylate other amino acids, including histidine, albeit at a slower rate. portlandpress.comnih.gov This suggests a potential enzymatic route for the synthesis of this compound. Systems biology approaches can help to place this dipeptide within the broader network of cellular metabolism.

Development of Novel Research Tools and Probes for Biological Investigations

To fully understand the biological functions of this compound, the development of specific research tools and probes is essential.

Detailed Research Findings:

Chemical Synthesis: The synthesis of this compound can be achieved through standard peptide synthesis protocols. rsc.org This involves the coupling of N-acetylated L-histidine with L-phenylalanine, often using solid-phase synthesis techniques. The availability of the pure compound is a prerequisite for its use in biological assays and for the development of specific antibodies.

Labeled Analogs: The synthesis of isotopically labeled versions of this compound (e.g., with ¹³C or ¹⁵N) would be invaluable for its use as an internal standard in mass spectrometry-based quantification. This would allow for accurate measurement of its concentration in biological samples.

Fluorescent Probes: Attaching a fluorescent tag to this compound would enable the visualization of its localization and transport within cells and tissues. This could provide insights into its sites of action and interaction partners.

Advanced Computational Modeling of N-Acylated Peptide Dynamics and Interactions in Complex Systems

Computational modeling provides a powerful tool to predict the structure, dynamics, and interactions of peptides like this compound at an atomic level. nih.gov

Detailed Research Findings:

Conformational Analysis: The three-dimensional structure of a peptide is crucial for its biological activity. Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of this compound. acs.orgbohrium.com This can help to identify the most stable conformations and how they might be influenced by their environment (e.g., in water versus in a lipid membrane).

Docking Studies: If a potential receptor or enzyme target for this compound is identified, computational docking can be used to predict how the dipeptide binds to its target. frontiersin.org This can provide insights into the specific interactions that are important for binding and can guide the design of experiments to validate these predictions.

Predicting Physicochemical Properties: Computational models can also be used to predict various physicochemical properties of this compound, such as its solubility, lipophilicity, and pKa values. These properties are important for understanding its behavior in biological systems.

Q & A

Basic: What are the standard laboratory methods for synthesizing N-Acetyl-L-histidyl-L-phenylalanine?

Answer:

The synthesis typically involves a multi-step approach:

Amino Acid Protection : Protect the α-amino group of L-histidine using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions .

Peptide Coupling : Activate the carboxyl group of L-phenylalanine with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). React with the free amino group of protected L-histidine to form the dipeptide bond .

Acetylation : Treat the N-terminus with acetic anhydride in basic conditions (e.g., NaOH) to introduce the acetyl group .

Deprotection and Purification : Remove protecting groups (e.g., using trifluoroacetic acid for Boc) and purify via recrystallization or reverse-phase HPLC .

Key Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : Determines molecular weight (e.g., ESI-MS for [M+H]+ ion) .

- Infrared (IR) Spectroscopy : Detects amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands .

Best Practice : Cross-validate with elemental analysis (C, H, N) to confirm stoichiometry .

Advanced: How can coupling efficiency between L-histidine and L-phenylalanine be optimized during synthesis?

Answer:

- Coupling Agents : Use HATU or PyBOP instead of DCC for higher efficiency in sterically hindered environments .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reagent solubility and reaction rates .

- Temperature Control : Maintain 0–4°C to minimize racemization during activation .

- Real-Time Monitoring : Employ TLC with ninhydrin staining or HPLC to track unreacted amino acids .

Troubleshooting : If coupling fails, introduce 1-hydroxybenzotriazole (HOBt) to suppress side reactions .

Advanced: How should researchers address discrepancies in reported bioactivity data for this compound?

Answer:

- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>99% purity recommended) .

- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control for pH/temperature variations .

- Dose-Response Curves : Perform triplicate experiments with IC50/EC50 calculations to ensure reproducibility .

- Meta-Analysis : Compare solvent systems (e.g., DMSO concentration) and incubation times across studies .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of dust or vapors .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Storage : Keep in airtight containers at –20°C to prevent hydrolysis .

Advanced: How can stability studies be designed to assess this compound under varying conditions?

Answer:

- Accelerated Degradation Tests :

- pH-Dependent Stability : Dissolve in buffers (pH 2–9) and track hydrolysis via NMR or LC-MS .

Data Interpretation : Use Arrhenius plots to predict shelf life at 25°C .

Basic: What are the common impurities in synthesized this compound, and how are they removed?

Answer:

- Byproducts :

- Purification Methods :

Advanced: What computational tools can predict the conformational dynamics of this compound in solution?

Answer:

- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER with CHARMM force fields to model peptide folding in explicit solvent .

- Docking Studies : Predict receptor-ligand interactions using AutoDock Vina for bioactivity hypothesis testing .

- Quantum Mechanics (QM) : Calculate electronic properties (e.g., partial charges) with Gaussian 16 to refine NMR chemical shift predictions .

Validation : Cross-check simulated NOESY spectra with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.